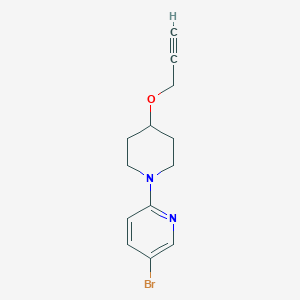
3-(methoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrrolidine intermediate.
Methoxymethylation: The methoxymethyl group can be introduced through the reaction of the pyrrolidine-pyridine intermediate with methoxymethyl chloride in the presence of a base, such as sodium hydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the methoxymethylated intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the methoxymethyl group.
Scientific Research Applications
3-(methoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(methoxymethyl)-N-pyridin-2-ylpyrrolidine-1-carboxamide
- 3-(methoxymethyl)-N-pyridin-4-ylpyrrolidine-1-carboxamide
- 3-(ethoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
Uniqueness
3-(methoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(methoxymethyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-9-10-4-6-15(8-10)12(16)14-11-3-2-5-13-7-11/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCJHNNPPBDKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(methylsulfanylmethyl)phenyl]acetamide](/img/structure/B6897633.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B6897646.png)
![4-[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B6897660.png)

![5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B6897683.png)
![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B6897684.png)

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6897696.png)

![Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone](/img/structure/B6897715.png)


